![molecular formula C15H18N2O3 B1398547 3-(4-tert-butylphényl)-[1,2,4]oxadiazole-5-carboxylate d'éthyle CAS No. 1042693-50-4](/img/structure/B1398547.png)

3-(4-tert-butylphényl)-[1,2,4]oxadiazole-5-carboxylate d'éthyle

Vue d'ensemble

Description

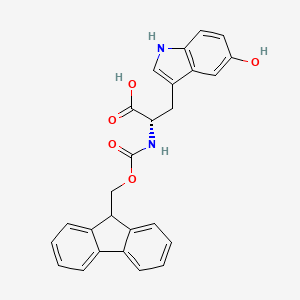

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .

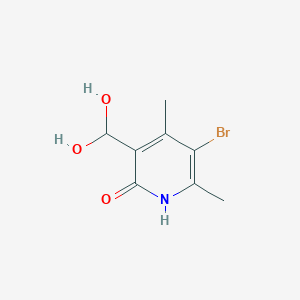

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate consists of a five-membered 1,3,4-oxadiazole ring substituted with a tert-butylphenyl group and an ethyl carboxylate group .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles are diverse and can lead to a variety of functionalized derivatives . The specific reactions of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate are not detailed in the available literature.Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.

Mode of Action

1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bonding . The electronegativities of nitrogen and oxygen in the oxadiazole ring make it a strong hydrogen bond acceptor , which could facilitate interactions with target proteins or enzymes.

Biochemical Pathways

Given its potential anti-infective properties, it may interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death .

Result of Action

Based on the known activities of similar 1,2,4-oxadiazole compounds, it may exert anti-infective effects by inhibiting the growth of pathogens or killing them outright .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using EBOC in laboratory experiments is its low toxicity profile, which makes it a safe compound to work with. EBOC is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using EBOC is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Orientations Futures

There are several future directions for research on EBOC. One direction is to investigate its potential as an anti-cancer agent in clinical trials. Another direction is to explore its use in organic electronics, particularly in the development of high-performance OLEDs. Additionally, further research is needed to fully understand the mechanism of action of EBOC and its potential applications in other fields, such as materials science and drug delivery.

Applications De Recherche Scientifique

Agents anti-infectieux en médecine

3-(4-tert-butylphényl)-[1,2,4]oxadiazole-5-carboxylate d'éthyle: a été étudié pour son potentiel en tant qu'agent anti-infectieux. La structure du composé, qui comprend le cycle 1,2,4-oxadiazole, est connue pour sa polyvalence dans la découverte de médicaments . Ce composé s'est avéré prometteur pour lutter contre diverses maladies infectieuses, y compris celles causées par des bactéries, des virus et d'autres agents pathogènes. Son efficacité contre les souches résistantes de micro-organismes en fait un candidat précieux pour le développement de nouveaux médicaments.

Produits chimiques agricoles

En agriculture, ce composé pourrait être utilisé pour développer de nouveaux pesticides ou herbicides. Le cycle oxadiazole est une caractéristique commune des molécules ayant des propriétés bioactives, qui peuvent être adaptées pour cibler des ravageurs ou des mauvaises herbes spécifiques sans nuire aux cultures . La recherche dans ce domaine pourrait conduire à des produits chimiques agricoles plus sûrs et plus efficaces.

Science des matériaux

Les applications potentielles du composé en science des matériaux découlent de sa stabilité chimique et de sa structure hétérocyclique. Il pourrait être utilisé dans la synthèse de nouveaux polymères ou revêtements nécessitant des propriétés spécifiques de résistance thermique ou chimique . Cela pourrait être particulièrement utile pour créer des matériaux destinés à des environnements extrêmes ou à des applications industrielles spécialisées.

Science de l'environnement

En science de l'environnement, This compound peut jouer un rôle dans le développement de capteurs ou d'indicateurs pour la surveillance environnementale. Sa réactivité avec certains polluants ou sa capacité à se lier à des molécules spécifiques pourraient être exploitées pour détecter des contaminants dans l'eau, l'air ou le sol .

Chimie analytique

Ce composé pourrait être important en chimie analytique, où il pourrait servir de réactif ou de standard dans les méthodes chromatographiques ou la spectrométrie. Sa structure et ses propriétés bien définies permettent des mesures et des étalonnages précis dans des analyses complexes .

Biochimie

Enfin, en biochimie, le composé pourrait être utilisé pour étudier les interactions protéine-ligand ou la cinétique enzymatique. Le cycle oxadiazole pourrait interagir avec des macromolécules biologiques d'une manière qui fournit des informations sur leur fonction ou leur structure .

Analyse Biochimique

Biochemical Properties

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in neurotransmission . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their activity and leading to downstream effects on cellular processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, facilitated by the compound’s oxadiazole ring and tert-butylphenyl group .

Cellular Effects

The effects of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate on various cell types are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by modulating cell signaling pathways such as the PI3K/Akt pathway . It also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression that drive its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, toxic effects can emerge, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

Within cells and tissues, Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, which can impact its therapeutic and toxicological profiles.

Subcellular Localization

The subcellular localization of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its function and effectiveness . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its use in therapeutic contexts.

Propriétés

IUPAC Name |

ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-5-19-14(18)13-16-12(17-20-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDGVIDOAVMYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)

![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)

![4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1398483.png)

![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)